molecular formula C6H14O<br>CH3(CH2)3CHOHCH3<br>C6H14O B165339 2-Hexanol CAS No. 626-93-7

2-Hexanol

Cat. No. B165339
CAS RN: 626-93-7
M. Wt: 102.17 g/mol
InChI Key: QNVRIHYSUZMSGM-UHFFFAOYSA-N
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Patent
US06998491B2

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CCCCCC
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
Name
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
Name
Type
product
Smiles
CC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mmol
Name
Type
product
Smiles
CCC(CCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06998491B2

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CCCCCC
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
Name
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
Name
Type
product
Smiles
CC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mmol
Name
Type
product
Smiles
CCC(CCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06998491B2

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CCCCCC
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
Name
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
Name
Type
product
Smiles
CC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mmol
Name
Type
product
Smiles
CCC(CCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06998491B2

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CCCCCC
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
Name
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
Name
Type
product
Smiles
CC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mmol
Name
Type
product
Smiles
CCC(CCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06998491B2

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([O:19]C(C1C=[C:24]2[C:29](=[O:30])N(O)C(=O)[C:25]2=[CH:32][CH:33]=1)=O)CCCCCCCCCCC>C([O-])(=O)C.[Mn+2].C([O-])(=O)C>[CH3:1][C:2](=[O:19])[CH2:3][CH2:4][CH2:5][CH3:6].[CH3:1][CH:29]([OH:30])[CH2:24][CH2:25][CH2:32][CH3:33].[CH3:1][CH2:2][C:3](=[O:19])[CH2:4][CH2:5][CH3:6].[CH3:1][CH2:2][CH:3]([OH:19])[CH2:4][CH2:5][CH3:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CCCCCC
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)N(C2=O)O)=CC1
Name
Quantity
0.003 mmol
Type
catalyst
Smiles
C(C)(=O)[O-].[Mn+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.1 mmol
Name
Type
product
Smiles
CC(CCCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.09 mmol
Name
Type
product
Smiles
CCC(CCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.04 mmol
Name
Type
product
Smiles
CCC(CCC)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.05 mmol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.